molecular formula C23H48BrNO4 B164967 N-Dodecyl-N-methylmonoazonium 15-crown CAS No. 129117-49-3

N-Dodecyl-N-methylmonoazonium 15-crown

Cat. No. B164967
M. Wt: 482.5 g/mol
InChI Key: DUHBLGCXLOJNDU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecyl-N-methylmonoazonium 15-crown (DMC-15) is a cationic surfactant that is widely used in scientific research due to its unique properties. It is a quaternary ammonium compound that contains a 15-crown ether ring, which gives it the ability to selectively bind to certain ions and molecules. DMC-15 is commonly used in biochemical and physiological studies due to its ability to disrupt biological membranes and interact with proteins.

Mechanism Of Action

N-Dodecyl-N-methylmonoazonium 15-crown disrupts biological membranes by interacting with the hydrophobic regions of the lipid bilayer. The 15-crown ether ring of N-Dodecyl-N-methylmonoazonium 15-crown selectively binds to certain ions and molecules, which can lead to changes in membrane permeability and ion transport. N-Dodecyl-N-methylmonoazonium 15-crown can also interact with proteins, leading to changes in protein conformation and activity.

Biochemical And Physiological Effects

N-Dodecyl-N-methylmonoazonium 15-crown has been shown to have a wide range of biochemical and physiological effects. It can disrupt biological membranes, leading to changes in membrane permeability and ion transport. N-Dodecyl-N-methylmonoazonium 15-crown can also interact with proteins, leading to changes in protein conformation and activity. These effects can be used to study the function of biological membranes and proteins.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Dodecyl-N-methylmonoazonium 15-crown is its ability to selectively bind to certain ions and molecules. This allows researchers to study the effects of specific ions and molecules on biological membranes and proteins. N-Dodecyl-N-methylmonoazonium 15-crown is also relatively easy to synthesize and can be easily scaled up for industrial production.
One limitation of N-Dodecyl-N-methylmonoazonium 15-crown is its potential toxicity. It can disrupt biological membranes and interact with proteins, which can lead to changes in cellular function. Careful consideration should be given to the concentration of N-Dodecyl-N-methylmonoazonium 15-crown used in experiments to minimize potential toxicity.

Future Directions

There are many potential future directions for the use of N-Dodecyl-N-methylmonoazonium 15-crown in scientific research. One area of interest is the use of N-Dodecyl-N-methylmonoazonium 15-crown in drug delivery systems. The selective binding properties of N-Dodecyl-N-methylmonoazonium 15-crown could be used to target specific cells or tissues for drug delivery.
Another area of interest is the use of N-Dodecyl-N-methylmonoazonium 15-crown in the development of new materials. The ability of N-Dodecyl-N-methylmonoazonium 15-crown to disrupt biological membranes and interact with proteins could be used to create new materials with unique properties.
Conclusion
N-Dodecyl-N-methylmonoazonium 15-crown is a cationic surfactant that has a wide range of applications in scientific research. It is commonly used in biochemical and physiological studies due to its ability to disrupt biological membranes and interact with proteins. N-Dodecyl-N-methylmonoazonium 15-crown has many advantages, including its ability to selectively bind to certain ions and molecules, and its ease of synthesis. However, its potential toxicity should be carefully considered in experiments. There are many potential future directions for the use of N-Dodecyl-N-methylmonoazonium 15-crown in drug delivery systems and the development of new materials.

Synthesis Methods

N-Dodecyl-N-methylmonoazonium 15-crown can be synthesized through a simple two-step process. First, dodecylamine is reacted with methyl iodide to form N-dodecyl-N-methylamine. This intermediate is then reacted with 4,7,13,16,21-pentaoxahexacosan-1-ol to form N-Dodecyl-N-methylmonoazonium 15-crown. The synthesis process is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

N-Dodecyl-N-methylmonoazonium 15-crown has a wide range of applications in scientific research. It is commonly used as a surfactant in biochemical and physiological studies due to its ability to solubilize biological membranes and proteins. N-Dodecyl-N-methylmonoazonium 15-crown has been used in studies of membrane proteins, including ion channels and transporters. It has also been used in studies of protein-protein interactions and enzyme kinetics.

properties

CAS RN

129117-49-3

Product Name

N-Dodecyl-N-methylmonoazonium 15-crown

Molecular Formula

C23H48BrNO4

Molecular Weight

482.5 g/mol

IUPAC Name

13-dodecyl-13-methyl-1,4,7,10-tetraoxa-13-azoniacyclopentadecane;bromide

InChI

InChI=1S/C23H48NO4.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-24(2)14-16-25-18-20-27-22-23-28-21-19-26-17-15-24;/h3-23H2,1-2H3;1H/q+1;/p-1

InChI Key

DUHBLGCXLOJNDU-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)C.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)C.[Br-]

synonyms

N-dodecyl-N-methylmonoazonium 15-crown
N-dodecyl-N-methylmonoazonium 15-crown-5-bromide

Origin of Product

United States

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